Spinetoram J

Descripción general

Descripción

Espinetoram es un insecticida semisintético que pertenece a la clase de compuestos espinosinas. Se deriva de los productos de fermentación de la bacteria Saccharopolyspora spinosa. Espinetoram es conocido por sus propiedades insecticidas de amplio espectro, su acción rápida y su corto intervalo de precosecha. Es ampliamente utilizado en la agricultura para controlar una variedad de plagas de insectos, incluidas las larvas lepidópteras, los minadores de hojas y los trips .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Espinetoram se sintetiza mediante una combinación de modificación genética y síntesis química. El proceso comienza con la fermentación de Saccharopolyspora spinosa para producir espinosinas, las cuales luego se modifican químicamente. La modificación clave implica la O-metilación del residuo de ramnosa de la espinosad, junto con la relación cuantitativa estructura-actividad (QSAR) basada en redes neuronales y la química sintética .

Métodos de producción industrial: La producción industrial de Espinetoram implica una fermentación a gran escala seguida de una modificación química. El proceso de fermentación se optimiza para producir altas concentraciones de espinosinas, las cuales luego se extraen y purifican. Las espinosinas purificadas se someten a modificación química para producir Espinetoram. El producto final se formula en diversas formas, incluyendo concentrados en suspensión, gránulos dispersables en agua y tabletas de aplicación directa .

3. Análisis de las Reacciones Químicas

Tipos de reacciones: Espinetoram experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su síntesis y modificación.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se utilizan varios nucleófilos y electrófilos para reacciones de sustitución, incluyendo halógenos y grupos alquilo.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen Espinetoram-J y Espinetoram-L, que son los componentes activos del Espinetoram .

Análisis De Reacciones Químicas

Types of Reactions: Spinetoram undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles are used for substitution reactions, including halogens and alkyl groups.

Major Products Formed: The major products formed from these reactions include spinetoram-J and spinetoram-L, which are the active components of spinetoram .

Aplicaciones Científicas De Investigación

Efficacy Against Resistant Pests

Research has demonstrated that Spinetoram J retains effectiveness against pests that have developed resistance to conventional insecticides. For instance, studies on Plutella xylostella (diamondback moth) and Adoxophyes honmai (smaller tea tortrix) showed significant mortality rates when exposed to this compound, highlighting its potential in managing resistant pest populations .

Environmental Impact and Safety

This compound is characterized by its favorable environmental profile. It degrades through photolysis and microbial action, resulting in non-toxic byproducts such as CO₂ and H₂O . Toxicological studies indicate low acute toxicity to mammals and minimal risk of bioaccumulation . The compound has been evaluated for its effects on non-target organisms, showing low toxicity to beneficial insects while effectively controlling harmful pests.

Application Methods

This compound can be applied through various methods including foliar sprays and seed treatments. Its formulation allows for effective penetration into plant tissues, ensuring that it reaches target pests effectively. Application rates vary depending on the crop type and pest pressure but generally range from 0.5 to 1.5 kg/ha .

Case Study 1: Cabbage Pest Management

A field study evaluated the effectiveness of seed-pelletized this compound in controlling SFB (cabbage root fly) infestations in cabbage crops. The study found that treated seeds resulted in a significant reduction in pest populations and improved plant health compared to untreated controls .

| Treatment Type | Pest Population Reduction (%) | Crop Yield Improvement (%) |

|---|---|---|

| Untreated Control | 0 | 0 |

| Seed-Pelletized this compound | 85 | 40 |

Case Study 2: Toxicity Assessment in Non-Target Species

A comprehensive study assessed the impact of this compound on various non-target species, including beneficial insects like lady beetles and pollinators. The results indicated that while this compound effectively controlled target pests, it had minimal adverse effects on non-target organisms .

Regulatory Status

This compound has received regulatory approval in multiple countries, including the United States, Canada, and several European nations. Its safety profile has been reviewed by agencies such as the EPA and EFSA, which have established maximum residue levels (MRLs) for various crops .

Mecanismo De Acción

Espinetoram ejerce sus efectos insecticidas al interrumpir los receptores nicotínicos de acetilcolina en los insectos. Esta interrupción conduce a la activación persistente de estos receptores, lo que provoca impulsos nerviosos continuos, parálisis y finalmente la muerte del insecto. Los objetivos moleculares involucrados incluyen los receptores nicotínicos de acetilcolina y los canales de cloruro activados por el ácido gamma-aminobutírico .

Compuestos Similares:

Espinosad: Otro insecticida espinosina, el Espinosad es una mezcla natural de espinosinas A y D.

Benzoato de Emamectina: Un insecticida macrólido con un modo de acción diferente, que se dirige a los canales de cloruro activados por el glutamato.

Abamectina: Otro macrólido, similar al benzoato de emamectina, pero con un espectro de actividad más amplio.

Singularidad del Espinetoram: Espinetoram es único debido a su naturaleza semisintética, que permite un mayor control sobre su estructura química y sus propiedades. Tiene una eficacia mejorada y un espectro de actividad más amplio en comparación con el Espinosad. Además, Espinetoram tiene un perfil ambiental y toxicológico favorable, lo que lo hace adecuado para programas de manejo integrado de plagas .

Comparación Con Compuestos Similares

Spinosad: Another spinosyn insecticide, spinosad is a naturally occurring mixture of spinosyns A and D.

Emamectin benzoate: A macrocyclic lactone insecticide with a different mode of action, targeting glutamate-gated chloride channels.

Abamectin: Another macrocyclic lactone, similar to emamectin benzoate, but with a broader spectrum of activity.

Uniqueness of Spinetoram: Spinetoram is unique due to its semi-synthetic nature, which allows for greater control over its chemical structure and properties. It has improved efficacy and a broader spectrum of activity compared to spinosad. Additionally, spinetoram has a favorable environmental and toxicological profile, making it suitable for integrated pest management programs .

Actividad Biológica

Spinetoram J is a semi-synthetic insecticide derived from spinosyns, which are natural products produced by the fermentation of Saccharopolyspora spinosa. This compound exhibits significant biological activity against various pests, particularly in agricultural contexts. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, efficacy against target organisms, and potential neurotoxic effects.

This compound functions primarily as a neurotoxin that targets the nicotinic acetylcholine receptors (nAChRs) in insects. The binding of spinetoram to these receptors disrupts synaptic transmission, leading to paralysis and death in susceptible species. The compound's unique structure allows it to interact with nAChRs more effectively than traditional insecticides, resulting in higher toxicity levels.

Key Findings

- Neurotoxicity : this compound has been shown to induce neurotoxicity through autophagy mechanisms in neuronal cell lines (e.g., SH-SY5Y cells). Studies indicate that exposure to spinetoram decreases cell viability significantly, with LC50 values calculated at 12.6 μM (24 hours) and 3.34 μM (48 hours) .

- AMPK/mTOR Pathway : Research has demonstrated that spinetoram activates the AMPK pathway while inhibiting mTOR signaling, promoting autophagy in treated cells .

Efficacy Against Pests

This compound exhibits high efficacy against various agricultural pests, including fleas and caterpillars. Its effectiveness can be quantified through multiple studies:

Efficacy Data Table

| Study | Target Organism | Efficacy (%) | Observation Period |

|---|---|---|---|

| Study 1 | Fleas (Ctenocephalides felis) | 100% | 48 hours post-treatment |

| Study 2 | Caterpillars (e.g., Tuta absoluta) | Decreased survival with increasing concentration | Up to 15 days |

| Study 3 | Fleas (compared to imidacloprid) | Significantly lower counts at 1 hour post-infestation | Days 7, 14, 28 |

- In studies involving cats infested with fleas, spinetoram demonstrated a 100% effectiveness against existing infestations and maintained at least 96% effectiveness through Day 37 .

- Caterpillar studies indicated that survival rates decreased significantly with increasing concentrations of spinetoram, with higher mortality observed at doses above 0.6 mg/L .

Case Study: Neurotoxicity Assessment

A recent study assessed the neurotoxic effects of spinetoram on SH-SY5Y neuronal cells. The findings revealed that spinetoram exposure led to significant downregulation of p62 and upregulation of beclin-1, indicating enhanced autophagic activity. This suggests a potential risk for neurotoxic effects in non-target organisms .

Case Study: Efficacy in Agricultural Settings

In an agricultural study focused on Tuta absoluta, sublethal concentrations of spinetoram were found to impact detoxification enzymes negatively. The activity of enzymes such as glutathione S-transferase decreased significantly over time, indicating that even sublethal doses can affect pest physiology and potentially lead to resistance development .

Toxicological Profile

This compound has been evaluated for its safety profile. Notably:

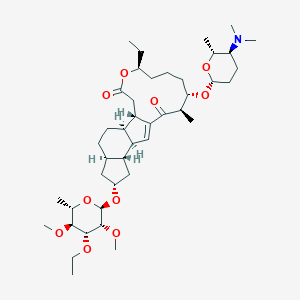

Propiedades

IUPAC Name |

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t23-,24-,25+,26-,27+,28-,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENIMGKWNZVDA-RWGFPKGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052854 | |

| Record name | Spinetoram J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187166-40-1 | |

| Record name | 1H-as-Indaceno[3,2-d]oxacyclododecin-7,15-dione, 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-, (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187166-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinetoram (major component) [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinetoram J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spinetoram J | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINETORAM J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HRU6LA8S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.